4-Ethylphenol

Description

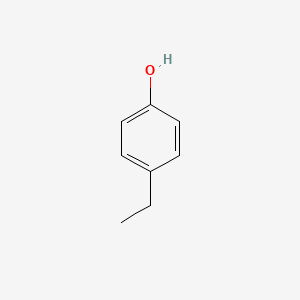

Structure

3D Structure

Properties

IUPAC Name |

4-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDOZKJGKXYMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

152399-67-2, 19277-91-9 (hydrochloride salt) | |

| Record name | Poly(p-ethylphenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152399-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4021977 | |

| Record name | 4-Ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless or white solid; Yellows upon exposure to light; [HSDB], Solid, Colourless needle like crystals, powerful, woody phenolic, medicinal, yet rather sweet odour | |

| Record name | Phenol, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Ethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Ethylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/574/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

217.9 °C, 218.00 to 219.00 °C. @ 760.00 mm Hg | |

| Record name | 4-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Ethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

104 °C, 219 °F (104 °C) (Open Cup) | |

| Record name | 4-Ethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER, & BENZENE; SOL IN CARBON DISULFIDE, & ACETONE, In water, 4.90X10+3 mg/l at 25 °C, slightly soluble in water; soluble in oils, very soluble (in ethanol) | |

| Record name | 4-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Ethylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/574/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.011 @ 20 °C | |

| Record name | 4-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg], 0.0372 mm Hg at 25 °C. | |

| Record name | 4-Ethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OR WHITE NEEDLES; TEND TO YELLOW ON EXPOSURE TO LIGHT | |

CAS No. |

123-07-9, 29471-88-3 | |

| Record name | 4-Ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3(or 4)-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029471883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ETHYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3(or 4)-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGG7E6G0ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Ethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

46 °C, 44.00 to 46.00 °C. @ 760.00 mm Hg | |

| Record name | 4-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Ethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-Ethylphenol: A Comprehensive Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylphenol (4-EP) is a volatile phenolic compound of significant interest across various scientific disciplines, from food and beverage science to environmental and biomedical research. Its characteristic aroma, often described as "barnyard," "medicinal," or "smoky," can be a desirable attribute in certain products but is more commonly associated with spoilage, particularly in the wine and beer industries. Beyond its sensory impact, this compound is recognized as a microbial metabolite in both food systems and the human gut, and has been investigated for its potential biological activities. This technical guide provides an in-depth overview of the natural occurrence and diverse sources of this compound, supported by quantitative data, detailed experimental protocols for its analysis, and visualizations of relevant biochemical pathways.

Natural Occurrence and Sources of this compound

This compound is found in a wide range of natural and processed materials. Its presence is primarily attributed to the metabolic activity of microorganisms, particularly yeasts of the genus Brettanomyces (also known as Dekkera). It is also a known constituent of certain animal-derived products, plant volatiles, and is formed during the combustion of lignin.

In Food and Beverages

The most well-documented source of this compound is in fermented beverages, where its concentration is a critical factor in determining aroma and quality.

Table 1: Quantitative Occurrence of this compound in Various Food and Beverage Products

| Food/Beverage | Concentration Range | Average Concentration | Reference(s) |

| Red Wine | 2 - 2660 µg/L | 795 µg/L | [1] |

| Beer (Belgian styles, Lambics) | Can be significant, but specific ranges are style-dependent | - | [2][3][4] |

| Coffee (Arabica) | Detected, but not consistently quantified | - | [5][6][7] |

| Smoked Fish | Detected, but quantitative data is limited | - | [8] |

| Smoked Meat | Detected, but quantitative data is limited | - | [8] |

-

Wine: The presence of this compound in wine is almost exclusively due to the growth of Brettanomyces yeasts.[9][10][11] These yeasts can metabolize hydroxycinnamic acids, naturally present in grapes, into volatile phenols.[12][13] At concentrations above its sensory threshold of approximately 140 µg/L, this compound imparts undesirable aromas often described as "Band-Aid," "medicinal," or "horsey."[9][10] However, in some wine styles, low levels can be considered to add complexity.

-

Beer: Similar to wine, Brettanomyces is the primary producer of this compound in certain beer styles, such as Belgian Lambics and some craft beers.[2][3][4][14] In these beers, the "funky" and "barnyard" notes contributed by this compound are often considered a desirable characteristic of the style.

-

Coffee: this compound has been identified as a volatile compound in Arabica coffee.[5][6][7] Its formation is likely linked to the roasting process, where thermal degradation of phenolic precursors can occur.[2][7][15][16][17]

-

Smoked Products: Phenolic compounds, including this compound, are characteristic of wood smoke and can be absorbed by food during the smoking process.[8] The specific concentration depends on the type of wood, smoking time, and temperature.

As a Microbial Metabolite

-

Gut Microbiota: this compound is a known metabolite of the human gut microbiota.[1][18] It is produced from the breakdown of dietary polyphenols and amino acids by certain bacterial species.

-

Brettanomyces/Dekkera spp.: As previously mentioned, these yeasts are the most significant producers of this compound in fermented beverages. They possess the necessary enzymatic machinery to convert p-coumaric acid to this compound.[12][13][19][20]

In Plants and Animals

-

Plant Volatiles: this compound has been identified as a volatile organic compound (VOC) produced by some plants, such as soybeans, particularly in response to pathogens.[15][19] This suggests a potential role in plant defense mechanisms.

-

Castoreum: This natural animal product, a secretion from the castor sacs of beavers, contains this compound and is used in the perfume industry.

Biochemical Pathways Involving this compound

Microbial Production of this compound

The primary pathway for the microbial production of this compound involves a two-step enzymatic conversion of p-coumaric acid. This process is most notably carried out by Brettanomyces yeasts.

References

- 1. Determination of 4-nonylphenol and 4-octylphenol in human blood samples by high-performance liquid chromatography with multi-electrode electrochemical coulometric-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Propylphenol Alters Membrane Integrity in Fungi Isolated from Walnut Anthracnose and Brown Spot - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Changes of polyphenols and antioxidants of arabica coffee varieties during roasting [frontiersin.org]

- 4. Beer Styles Study Guide - CraftBeer.com [craftbeer.com]

- 5. researchgate.net [researchgate.net]

- 6. SULT genetic polymorphisms: physiological, pharmacological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of roasting on the phenolic and volatile compounds in coffee beans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of this compound and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

- 12. uniprot.org [uniprot.org]

- 13. researchgate.net [researchgate.net]

- 14. Phenolic -OH group is crucial for the antifungal activity of terpenoids via disruption of cell membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Showing report on Non-alcoholic beverages - Phenol-Explorer [phenol-explorer.eu]

- 16. mdpi.com [mdpi.com]

- 17. agriculturejournals.cz [agriculturejournals.cz]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Vinylphenol reductase - Wikipedia [en.wikipedia.org]

- 20. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Ethylphenol Biosynthesis in Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial biosynthesis of 4-ethylphenol (4-EP), a volatile phenolic compound of significant interest in various fields, including beverage production, food science, and human health. This document details the core metabolic pathway, the enzymes involved, quantitative production data, and detailed experimental protocols for the study of 4-EP biosynthesis.

The Core Biosynthesis Pathway of this compound

The primary pathway for this compound biosynthesis in microorganisms is a two-step enzymatic conversion of p-coumaric acid. This process is notably carried out by certain species of yeast, particularly from the genus Brettanomyces (also known as Dekkera), and some lactic acid bacteria, such as Lactobacillus and Pediococcus.[1][2]

The pathway begins with the decarboxylation of p-coumaric acid to form 4-vinylphenol. This reaction is catalyzed by the enzyme p-coumaric acid decarboxylase (PAD), also referred to as phenolic acid decarboxylase.[2] Subsequently, 4-vinylphenol is reduced to this compound by the enzyme vinylphenol reductase (VPR).[3]

Quantitative Data on this compound Biosynthesis

The efficiency of this compound production varies significantly among different microorganisms and is influenced by environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Enzyme Kinetic Properties

| Enzyme | Microorganism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |

| Vinylphenol Reductase | Brettanomyces bruxellensis | 4-Vinylguaiacol | 0.14 | 1900 | 5.0-6.0 | 30 | [3][4] |

| p-Coumaric Acid Decarboxylase | Lactobacillus plantarum | p-Coumaric Acid | 1.4 | 766 (µmol/min/mg) | 5.5-6.0 | 30 |

Table 2: this compound Production by Different Microorganisms

| Microorganism | Substrate & Concentration | 4-EP Yield/Concentration | Conversion Rate (%) | Reference |

| Brettanomyces bruxellensis (Strain L-2570) | p-Coumaric Acid (100 mg/L) | up to 78 mg/L | 100 | [5] |

| Brettanomyces bruxellensis (Strain L-2742) | p-Coumaric Acid (100 mg/L) | - | 15.5 | [5] |

| Dekkera bruxellensis strains in molasses | p-Coumaric Acid | - | 45-85 | [6] |

| Lactobacillus sp. pep8 | 4-Hydroxycinnamic Acid (1 mmol/L) | - | 45 | [1] |

| Lactobacillus brevis | 4-Hydroxycinnamic Acid | - | 100 | [1] |

| Lactobacillus collinoides | 4-Hydroxycinnamic Acid | - | 100 | [1] |

| Lactobacillus plantarum NCFB1752 | 4-Hydroxycinnamic Acid | - | 6 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.

Screening of Microorganisms for this compound Production

This protocol outlines a general workflow for identifying and quantifying this compound production in microbial isolates.

Methodology:

-

Isolation and Culture: Isolate individual microbial colonies on appropriate solid media.[7] Inoculate a single colony into a liquid medium (e.g., MRS for bacteria, YPD for yeast) supplemented with a precursor, typically 100 mg/L of p-coumaric acid.[5]

-

Incubation: Incubate the cultures under conditions suitable for the target microorganism (e.g., 30°C for 7 days).[2]

-

Sample Preparation: After incubation, centrifuge the cultures to pellet the cells. Collect the supernatant for analysis.

-

Extraction: Perform a liquid-liquid extraction of the supernatant. A common solvent mixture is pentane:diethyl ether (2:1 v/v).[8]

-

Analysis: Analyze the organic extract for the presence and concentration of this compound using GC-MS or HPLC.

Enzyme Assay for Vinylphenol Reductase (VPR)

This protocol is adapted from the characterization of VPR from Brettanomyces bruxellensis.[3]

Materials:

-

50 mM Phosphate buffer, pH 6.0

-

2 mM 4-vinylguaiacol (substrate)

-

0.5 mM NADH (cofactor)

-

Cellular extract containing VPR

-

Hot water bath (70°C)

-

Centrifuge

Procedure:

-

Prepare a 1 mL reaction mixture containing 50 mM phosphate buffer (pH 6.0), 2 mM 4-vinylguaiacol, and 0.5 mM NADH.[3]

-

Initiate the reaction by adding 20 µL of the cellular extract.

-

Incubate the reaction mixture for 4 minutes at 37°C.[3]

-

Stop the reaction by immersing the tube in a hot water bath at 70°C for 10 minutes.[3]

-

Centrifuge the sample at 20,000 x g for 10 minutes at 4°C to pellet any precipitate.

-

Analyze the supernatant for the production of 4-ethylguaiacol (as an analogue for this compound) by GC-MS.

-

One unit of activity can be defined as 1 µg of 4-ethylguaiacol produced per minute per mg of protein.[3]

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantitative analysis of this compound in microbial culture extracts.

Methodology:

-

Sample and Standard Preparation: Prepare a calibration curve using standards of this compound at known concentrations. For sample analysis, use the organic extract obtained from the microbial culture. Add a known concentration of an internal standard, such as this compound-d10, to both the standards and the samples to correct for variations in injection volume and matrix effects.

-

GC-MS Conditions:

-

Injection: Inject 1-2 µL of the sample into the GC.

-

Column: Use a suitable capillary column, for example, a DB-WAX or equivalent.

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 40°C), ramp up to a high temperature (e.g., 240°C) to elute the compounds, and then hold for a few minutes.

-

Mass Spectrometer: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. Key ions for this compound are m/z 122 (molecular ion) and 107 (base peak).

-

-

Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Use this curve to determine the concentration of this compound in the unknown samples.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC with UV or fluorescence detection is another common method for this compound analysis.

Methodology:

-

Sample and Standard Preparation: Prepare a series of this compound standards in a suitable solvent (e.g., methanol/water). Filter the microbial culture supernatant through a 0.45 µm filter before injection.

-

HPLC Conditions:

-

Column: A C18 reverse-phase column is typically used.[5]

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection:

-

-

Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations. Use this curve to quantify this compound in the samples.

Regulation of the Biosynthesis Pathway

The expression of the enzymes involved in this compound biosynthesis is often regulated by the presence of their substrates. The gene encoding p-coumaric acid decarboxylase (pad) is known to be induced by p-coumaric acid in both Brettanomyces and Lactobacillus.[10][11] In Lactobacillus plantarum, the presence of p-coumaric acid has been shown to increase the expression of the pdc gene.[12] Similarly, the expression of the vinylphenol reductase gene can also be influenced by the presence of vinylphenols.[10] This substrate induction mechanism allows the microorganisms to efficiently produce this compound when the necessary precursors are available in their environment. In some cases, the expression of genes related to stress response, such as FLO genes in Brettanomyces bruxellensis, can be influenced by environmental factors like ethanol and sulfur dioxide, which can indirectly affect the overall metabolic activity and persistence of the yeast.[13]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Partial vinylphenol reductase purification and characterization from Brettanomyces bruxellensis. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Biodiversity among Brettanomyces bruxellensis Strains Isolated from Different Wine Regions of Chile: Key Factors Revealed about Its Tolerance to Sulphite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Production of this compound from 4-hydroxycinnamic acid by Lactobacillus sp. isolated from a swine waste lagoon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple, cheap and reliable method for control of this compound and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Knockout of the p-Coumarate Decarboxylase Gene from Lactobacillus plantarum Reveals the Existence of Two Other Inducible Enzymatic Activities Involved in Phenolic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ives-openscience.eu [ives-openscience.eu]

- 13. Flocculation Mechanisms in Brettanomyces bruxellensis: Influence of ethanol and sulfur dioxide on FLO gene expression - PMC [pmc.ncbi.nlm.nih.gov]

4-Ethylphenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylphenol (4-EP) is a phenolic organic compound that has garnered significant attention in diverse scientific fields. It is recognized as a key aroma compound in the food and beverage industry, a metabolite of the gut microbiome with neuromodulatory effects, and a potential antifungal agent. This technical guide provides an in-depth overview of this compound, focusing on its fundamental properties, synthesis, analytical methods, and biological activities, with a particular emphasis on its role in signaling pathways.

Core Data Summary

The fundamental physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 123-07-9 | [1] |

| Molecular Formula | C₈H₁₀O | [2] |

| Molecular Weight | 122.16 g/mol | [1] |

| Appearance | White to cream or brown crystals or crystalline solid | |

| Melting Point | 46 °C | [1] |

| Boiling Point | 217.9 °C | [1] |

| Flash Point | 104 °C | [1] |

| Solubility | Slightly soluble in water; soluble in alcohol, ether, and benzene | [1] |

| logP | 2.58 | [1] |

| pKa | 10.38 @ 20 °C | [1] |

Synthesis and Purification

Industrial Synthesis of this compound

The industrial production of this compound is typically achieved through the sulfonation of ethylbenzene followed by alkali fusion.[1]

Experimental Protocol:

-

Sulfonation: Ethylbenzene is sulfonated under mild, kinetically controlled conditions to yield 4-ethylbenzenesulfonic acid.

-

Alkali Fusion: The resulting 4-ethylbenzenesulfonic acid undergoes alkali fusion to produce this compound.

Laboratory Synthesis of this compound

A general laboratory-scale synthesis of this compound from a corresponding aryl alcohol is described below.[3]

Experimental Protocol:

-

To a solution of the starting aryl alcohol (1.0 equivalent) in acetonitrile (MeCN) under an argon atmosphere at 0 °C, add sodium borohydride (1.0 molar equivalent).

-

Stir the mixture at 0 °C for 15 minutes.

-

Add trimethylsilyl chloride (2.0 equivalents) and potassium iodide (1.5 equivalents) to the mixture at 0 °C.

-

Allow the reaction mixture to stir at room temperature under an argon atmosphere until thin-layer chromatography (TLC) indicates the completion of the reaction.

-

Dilute the mixture with ethyl acetate (EtOAc) and quench the reaction by adding a saturated aqueous sodium bicarbonate (NaHCO₃) solution and a sodium thiosulfate (Na₂S₂O₃) solution.

-

Separate the organic and aqueous layers. Extract the aqueous layer with EtOAc.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution and purify the residue using silica gel chromatography to obtain this compound.

Analytical Methodologies

Accurate quantification of this compound is crucial in various research contexts. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the determination of this compound, particularly in complex matrices like wine and biological samples.

Sample Preparation for Biological Samples:

-

Extract the sample with acetonitrile.

-

Remove lipids by partitioning between hexane and acetonitrile.

-

Clean up the sample extract using a Florisil PR column.

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Analysis Mode: Selected Ion Monitoring (SIM) is often used for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a robust and reliable method for the quantification of this compound.

Experimental Protocol for Wine Samples:

-

Instrumentation: An HPLC system equipped with a diode-array detector (DAD) or a fluorescence detector.

-

Mobile Phase: A gradient system of acetonitrile and water.

-

Detection (DAD): 280 nm.[4]

-

Detection (Fluorescence): Excitation at 260 nm and emission at 305 nm.[4]

-

Quantification: The standard addition method is recommended to mitigate matrix effects.[4]

Biological Signaling and Activity

This compound has been identified as a significant modulator of biological processes, with notable effects on the nervous system and as an antifungal agent.

Neuromodulatory Effects and Signaling Pathway

Recent studies have elucidated the role of this compound as a gut microbiome-derived neuromodulator that can influence anxiety-like behavior. It is an intermediate in the conversion of dietary tyrosine to 4-ethylphenyl sulfate (4EPS).[5][6] Elevated levels of 4EPS have been associated with altered brain activity and myelination patterns.[6] The biosynthesis of 4EPS from tyrosine involves a multi-step pathway mediated by gut microbiota and host enzymes.[5]

Antifungal Activity

This compound exhibits potent antifungal activity against various plant pathogens. Its mechanism of action involves the disruption of the pathogen's cell membrane.[7]

Experimental Protocol to Assess Cell Membrane Damage:

-

Culture mycelia of the target fungus in a suitable liquid medium (e.g., V8) for 3 days.

-

Wash the mycelia and place them in a phosphate-buffered saline (PBS) solution (pH 7.0) containing a specific concentration of this compound.

-

At regular time intervals (e.g., every 2 hours), measure the concentration of DNA and proteins that have leaked into the PBS solution. An increase in these concentrations over time indicates cell membrane damage.[7]

Conclusion

This compound is a multifaceted molecule with significant implications in both industrial and biological research. Its well-defined chemical properties, coupled with established methods for its synthesis and analysis, provide a solid foundation for further investigation. The elucidation of its role in gut-brain axis signaling and its potential as an antifungal agent opens up new avenues for research in neurobiology, microbiology, and drug development. This guide serves as a comprehensive resource to facilitate and inspire future studies on this intriguing compound.

References

- 1. This compound | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: Synthesis and Applications_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. A gut-derived metabolite alters brain activity and anxiety behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes - PMC [pmc.ncbi.nlm.nih.gov]

4-Ethylphenol solubility in different solvents

An In-depth Technical Guide to the Solubility of 4-Ethylphenol

For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of this compound is critical for its application in pharmaceutical formulations and various chemical processes. This guide provides a comprehensive overview of the solubility of this compound in a range of solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound varies across different solvents, a crucial factor for its application and formulation. The following table summarizes the available quantitative solubility data.

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 25 | 4.9 g/L | [1][2][3][4] |

| Water | 25 | 4900 mg/L | [5][6] |

| Water | Not Specified | 2.63 mg/mL | [7] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 24 mg/mL | [8] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 60 mg/mL | [7] |

| Phosphate-Buffered Saline (PBS) | Not Specified | 4.55 mg/mL | [9] |

Qualitative solubility information indicates that this compound is also soluble in ethanol, ether, acetone, benzene, and carbon disulfide[1][2][3][10][11][12]. It is described as "very soluble" in ethanol[11].

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in a liquid solvent is a fundamental experimental procedure. The shake-flask method is a widely accepted technique for achieving equilibrium solubility. This can be followed by gravimetric or spectroscopic analysis to quantify the dissolved solute.

Protocol 1: Shake-Flask Method with Gravimetric Analysis

This protocol details the determination of solubility by establishing equilibrium and then quantifying the dissolved solid by mass.

1. Materials and Apparatus:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Conical flasks or vials with secure caps

-

Filtration apparatus (e.g., syringe filters with PTFE membrane, vacuum filtration)

-

Evaporating dish or watch glass

-

Oven

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid transferring any solid particles.

-

For more rigorous separation, filter the saturated solution through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed container.

-

-

Gravimetric Quantification:

-

Accurately weigh a clean, dry evaporating dish (W1).

-

Transfer a precise volume (e.g., 10 mL) of the clear, saturated filtrate into the evaporating dish.

-

Weigh the evaporating dish with the solution (W2).

-

Gently evaporate the solvent in the evaporating dish. This can be done on a hot plate in a fume hood or in an oven at a temperature below the boiling point of this compound and sufficient to evaporate the solvent.

-

Once the solvent has evaporated, dry the residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the evaporating dish in a desiccator and weigh it again (W3).

-

4. Calculation of Solubility:

-

Mass of the dissolved this compound = W3 - W1

-

Mass of the solvent = W2 - W3

-

Solubility can be expressed in various units, for example, as g/100 g of solvent: Solubility = [(W3 - W1) / (W2 - W3)] * 100

Protocol 2: Shake-Flask Method with UV-Visible Spectrophotometry

This method is suitable for quantifying solutes that absorb ultraviolet or visible light, such as this compound, which has a phenolic chromophore.

1. Materials and Apparatus:

-

Same as Protocol 1, plus:

-

UV-Vis Spectrophotometer

-

Quartz or UV-transparent cuvettes

-

Volumetric flasks

2. Procedure:

-

Preparation of a Saturated Solution:

-

Follow steps 2.1.1 and 2.1.2 from Protocol 1.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Quantification of the Saturated Solution:

-

Withdraw a sample of the clear, saturated filtrate as described in step 2.2 of Protocol 1.

-

Dilute the saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. The dilution factor must be recorded accurately.

-

Measure the absorbance of the diluted sample at the same λmax.

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.

-

Multiply the concentration of the diluted sample by the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of this compound in the solvent at the experimental temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.

Caption: Workflow for determining this compound solubility.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. scribd.com [scribd.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. mmsl.cz [mmsl.cz]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. benchchem.com [benchchem.com]

- 12. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Ethylphenol as a Fungal Xenobiotic Metabolite

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylphenol (4-EP) is a volatile phenolic compound recognized as a significant xenobiotic metabolite produced by various fungi. It is notoriously known as a key contributor to spoilage in the wine and beer industries, primarily through the metabolic activity of Brettanomyces yeast. However, recent research has also illuminated its role in fungal degradation pathways and its potential as a potent antifungal agent against pathogenic fungi and oomycetes. This technical guide provides a comprehensive overview of this compound in the context of fungal metabolism, detailing its biosynthesis and degradation pathways, summarizing its biological activities with quantitative data, and providing detailed experimental protocols for its study.

Introduction to this compound

This compound (IUPAC name: this compound) is a member of the phenol class of organic compounds, characterized by a hydroxyl group bonded to a benzene ring, with an ethyl group substituent at the para (4) position[1][2]. It is a volatile organic compound (VOC) that has been identified as a fungal xenobiotic metabolite[1]. Its significance in research and industry stems from its dual role: as a spoilage compound in fermented beverages and as a bioactive molecule with potential agrochemical and pharmaceutical applications[3][4][5].

In the context of xenobiotic metabolism, fungi interact with this compound in two primary ways:

-

Production: Certain yeasts, most notably of the Brettanomyces/Dekkera genus, synthesize this compound from precursor molecules found in their environment, such as hydroxycinnamic acids[4][6].

-

Degradation: Other fungi, such as Aspergillus fumigatus, can utilize this compound as a sole source of carbon and energy, breaking it down through a series of enzymatic reactions[7].

This guide will explore these pathways, the compound's biological effects, and the methodologies used to investigate it.

Fungal Metabolism of this compound

Fungi have evolved complex metabolic pathways to either produce or detoxify phenolic compounds like this compound.

2.1 Biosynthesis by Brettanomyces/Dekkera spp.

The yeast Brettanomyces bruxellensis is the primary organism responsible for the production of this compound in wine and other fermented beverages[4][8][9]. The biosynthesis is a two-step enzymatic conversion of p-coumaric acid, a hydroxycinnamic acid naturally present in grape musts[4][6].

-

Decarboxylation: p-Coumaric acid is first decarboxylated by the enzyme cinnamate decarboxylase to form the intermediate, 4-vinylphenol[4].

-

Reduction: The 4-vinylphenol is then reduced by the enzyme vinylphenol reductase to yield the final product, this compound[4].

This pathway is a key indicator of Brettanomyces activity and contamination in winemaking[9][10].

2.2 Degradation by Aspergillus fumigatus

Aspergillus fumigatus is capable of utilizing this compound as its sole carbon and energy source, demonstrating a complete degradation pathway[7]. This metabolic route involves a series of oxidation and hydroxylation steps, ultimately leading to ring fission.

The proposed pathway is as follows[7]:

-

Hydroxylation: The pathway begins with the monooxygenase-catalyzed hydroxylation of the methylene group of this compound to form 1-(4'-hydroxyphenyl)ethanol. This step is dependent on NADPH and oxygen[7].

-

Oxidation: 1-(4'-hydroxyphenyl)ethanol is oxidized to 4-hydroxyacetophenone.

-

Oxygenation: A Baeyer-Villiger type oxygenation, also NADPH-dependent, converts 4-hydroxyacetophenone into 4-hydroxyphenyl acetate.

-

Hydrolysis: The ester is hydrolyzed to form hydroquinone (1,4-dihydroxybenzene).

-

Hydroxylation: A further NADPH-dependent hydroxylation produces 1,2,4-trihydroxybenzene.

-

Ring Fission: The aromatic ring of 1,2,4-trihydroxybenzene is cleaved via ortho fission to yield maleylacetate, which then enters central metabolism[7].

Biological Activities of this compound

Beyond its role in spoilage, this compound exhibits significant biological activity, particularly against pathogenic oomycetes and fungi. This has positioned it as a potential botanical agrochemical[1][3].

3.1 Antifungal and Anti-Oomycete Activity

This compound has demonstrated potent inhibitory effects against a range of plant pathogens. Studies have shown its efficacy against the oomycetes Phytophthora sojae (causal agent of soybean root rot) and Phytophthora nicotianae (causal agent of tobacco black shank)[1][3]. It also displays antifungal activity against soil-borne phytopathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Gaeumannomyces graminis[1][3].

The primary mechanism of its antimicrobial action is the disruption of the pathogen's cell membrane. This leads to increased membrane permeability and subsequent leakage of essential intracellular components like DNA and proteins, ultimately causing cell death[1][3].

Quantitative Data

The following tables summarize key quantitative data related to this compound's production, sensory impact, biological activity, and analytical detection.

Table 1: this compound Concentration & Sensory Thresholds in Wine

| Parameter | Value | Reference(s) |

|---|---|---|

| Concentration Range in Red Wines | 2 - 2660 µg/L | [11][12] |

| Mean Concentration (Australian Red Wines) | 795 µg/L | [11][12] |

| Sensory Perception Threshold | > 430 µg/L | [4] |

| Production Ratio (4-EP:4-EG) | Average of 8:1 |[9][10] |

Table 2: Antifungal & Anti-Oomycete Activity of this compound

| Target Organism | Concentration | Effect | Reference(s) |

|---|---|---|---|

| Phytophthora spp. | 1 mM (144.14 mg/L) | Complete inhibition of mycelial growth | [3] |

| Phytophthora nicotianae | 0.4 mmol (57.66 mg/L) | 57.73% inhibition of mycelial growth | [3] |

| Phytophthora sojae | 0.6 mmol (86.48 mg/L) | 54.14% inhibition of mycelial growth | [3] |

| Phytophthora nicotianae | 0.8 mmol | Complete inhibition of zoosporangium formation | [3] |

| Phytophthora sojae | 1.0 mmol | Complete inhibition of zoosporangium formation | [3] |

| Phytophthora spp. | 0.8 mmol | Complete inhibition of zoospore release |[3] |

Table 3: Performance of Analytical Methods for this compound Quantification

| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |

|---|---|---|---|

| GC-MS (with LLE) | - | 24 µg/L | [13] |

| GC-MS (with SPME) | - | 4 µg/L (Min. Reportable) | [6][10] |

| HPLC-FLD | 4.0 µg/L | - | [14][15] |

| LC-MS/MS | 10 µg/L | 50 µg/L | [16][17] |

| HPLC-DAD | 10 µg/L | 50 µg/L | [16][17] |

| HPLC-FLD (for 4-EP) | 1 µg/L | 5 µg/L |[16][17] |

Experimental Protocols

This section provides detailed methodologies for the culture of relevant fungi, extraction of this compound, and its subsequent analysis.

5.1 Fungal Culture and Metabolite Production/Degradation

Protocol 5.1.1: Culture of Brettanomyces bruxellensis for 4-EP Production

This protocol is adapted for inducing the production of this compound in a liquid culture.

-

Media Preparation: Prepare a suitable growth medium such as Yeast Mold (YM) broth supplemented with p-coumaric acid. To a final volume of 1 L of YM broth, add 50-100 mg of p-coumaric acid (stock solution prepared in ethanol) to act as a precursor. Sterilize by autoclaving.

-

Inoculation: Inoculate the sterile medium with a fresh culture of B. bruxellensis. Aim for an initial cell density of approximately 1x10^4 cells/mL.

-

Incubation: Incubate the culture at 25-28°C for 10-21 days under static or slow agitation conditions. A low-oxygen environment can favor 4-EP production.

-

Monitoring: Periodically take samples to monitor cell growth (e.g., by plating on selective media) and 4-EP concentration using the analytical methods described below. Production of 4-EP is often correlated with cell density[8].

-

Harvesting: After the incubation period, harvest the culture supernatant for 4-EP extraction by centrifuging at 5,000 x g for 10 minutes to pellet the yeast cells.

Protocol 5.1.2: Culture of Aspergillus fumigatus for 4-EP Degradation

This protocol is designed to study the degradation of this compound as a sole carbon source.

-

Media Preparation: Prepare a minimal salt medium (e.g., Czapek-Dox broth) devoid of any carbon source. Sterilize by autoclaving.

-

Carbon Source Addition: Prepare a sterile stock solution of this compound (e.g., 1 M in ethanol). Add the stock solution to the cooled minimal medium to a final concentration of 0.5-1.0 mM. This will be the sole carbon source.

-

Inoculation: Inoculate the medium with A. fumigatus spores to a final concentration of 1x10^5 spores/mL[18].

-

Incubation: Incubate the culture at 28-37°C with shaking (approx. 200 rpm) to ensure aeration[18].

-

Monitoring: At regular intervals (e.g., every 24 hours), withdraw aliquots of the culture medium. Monitor the disappearance of this compound and the appearance of degradation intermediates using HPLC or GC-MS[7].

-

Enzyme Assays: To study the enzymes involved, mycelia can be harvested, washed, and lysed to prepare cell-free extracts for enzymatic assays as described in the literature[7].

5.2 Extraction of this compound from Liquid Samples

Protocol 5.2.1: Liquid-Liquid Extraction (LLE)

This is a robust method for extracting 4-EP from wine or culture media[13].

-

Sample Preparation: Take 10 mL of the liquid sample (e.g., wine, culture supernatant). If necessary, adjust the pH to ~7.0. Add a known amount of an internal standard (e.g., d4-4-ethylphenol or 2,6-dimethylphenol)[11].

-

Extraction: Add 2 mL of an organic solvent mixture, such as pentane/diethyl ether (2:1 v/v)[13].

-

Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic phases.

-

Collection: Carefully transfer the upper organic layer to a clean vial.

-

Concentration (Optional): If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 100-200 µL.

-

Analysis: The extract is now ready for GC-MS analysis.

Protocol 5.2.2: Headspace Solid-Phase Microextraction (HS-SPME)

This method is ideal for volatile analysis and requires minimal solvent[6][10].

-

Sample Preparation: Place 5-10 mL of the liquid sample into a 20 mL headspace vial. Add NaCl (to ~30% w/v) to increase the ionic strength and promote volatilization. Add a magnetic stir bar.

-

Internal Standard: Add a known amount of an internal standard (e.g., deuterated 4-EP).

-

Equilibration: Seal the vial and place it in a heating block or water bath at 40-60°C. Allow the sample to equilibrate with stirring for 15-30 minutes.

-

Extraction: Expose a pre-conditioned SPME fiber (e.g., 100 µm polydimethylsiloxane, PDMS) to the headspace above the sample for a defined period (e.g., 30-45 minutes) while maintaining the temperature and stirring[19].

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of a GC-MS for thermal desorption (e.g., at 250°C for 5 minutes).

5.3 Analytical Quantification Methods

Protocol 5.3.1: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Injection: Inject 1 µL of the LLE extract or perform thermal desorption from the SPME fiber. Use splitless mode for high sensitivity.

-

Oven Program:

-

Initial temperature: 40-50°C, hold for 2 minutes.

-

Ramp: 5-10°C/min to 250°C.

-

Final hold: 5 minutes.

-

-

MS Parameters: Use electron ionization (EI) at 70 eV. Set the MS to scan a mass range of m/z 35-350 or use Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

-

Quantification: Monitor the characteristic ions for this compound (e.g., m/z 122, 107, 77) and the internal standard. Create a calibration curve using standards of known concentrations to quantify the amount in the sample[11].

Protocol 5.3.2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is rapid and does not require extensive sample preparation for clean matrices like wine[14][15].

-

Instrument: An HPLC system with a fluorescence detector.

-

Sample Preparation: Filter the sample (e.g., wine) through a 0.45 µm syringe filter directly into an HPLC vial[15]. No extraction is required.

-

Column: A reverse-phase C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Use a gradient or isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 acetonitrile:water)[20].

-

Flow Rate: Set a flow rate of 1.0 mL/min.

-

Detection: Set the fluorescence detector to an excitation wavelength of ~260 nm and an emission wavelength of ~305 nm[16][17].

-

Quantification: Create a calibration curve by injecting standards of this compound at various concentrations. Quantify the sample based on its peak area relative to the standard curve. The method is linear up to 2000 µg/L[14][15].

Conclusion and Future Perspectives

This compound stands as a fascinating example of a fungal xenobiotic metabolite with diverse biological relevance. While its production by Brettanomyces remains a significant challenge for the beverage industry, its degradation by fungi like A. fumigatus offers insights into microbial bioremediation strategies. Furthermore, the potent antifungal and anti-oomycete properties of this compound highlight its potential for development as a novel, naturally derived crop protection agent.

For drug development professionals, the specific enzymatic pathways involved in both the synthesis and degradation of this compound present potential targets for inhibition or exploitation. The enzymes vinylphenol reductase in Brettanomyces could be a target for preventing spoilage, while the monooxygenases in degrading fungi could be explored for biocatalytic applications. The mechanism of cell membrane disruption also provides a foundation for designing new antifungal compounds. Future research should focus on elucidating the precise structure-activity relationships of this compound derivatives to optimize their antifungal efficacy while minimizing potential toxicity, paving the way for new therapeutic and agrochemical solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brettalert.com [brettalert.com]

- 5. Culturing and Mating of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ETS Labs [etslabs.com]

- 7. This compound metabolism by Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. ETS Labs [etslabs.com]

- 10. ecommons.cornell.edu [ecommons.cornell.edu]

- 11. Quantitative analysis of this compound and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A simple, cheap and reliable method for control of this compound and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rapid quantification of this compound in wine using high-performance liquid chromatography with a fluorimetric detector | VITIS - Journal of Grapevine Research [ojs.openagrar.de]

- 16. Determination of this compound and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical standards for 4-Ethylphenol.

An In-depth Technical Guide to the Physical and Chemical Standards of 4-Ethylphenol

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical and chemical properties of this compound (CAS No. 123-07-9) is paramount for its application in various fields, including pharmaceuticals, flavor and fragrance industries, and as a key indicator in food and beverage quality control. This guide provides a detailed overview of its fundamental characteristics, analytical methodologies, and relevant biochemical pathways.

General and Chemical Properties

This compound, also known as p-ethylphenol, is a phenolic compound with the chemical formula C₈H₁₀O.[1] It is a member of the class of phenols that carries an ethyl substituent at the para (4) position.[1][2] It presents as colorless or white crystalline needles that may turn yellow upon exposure to light.[2][3] This compound is a natural component in some foods and is also produced by the spoilage yeast Brettanomyces in wine and beer.[4] Industrially, it is produced by the sulfonation of ethylbenzene followed by alkali fusion.[1][5]

Table 1: General and Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 123-07-9[6] |

| Molecular Formula | C₈H₁₀O[3] |

| Molecular Weight | 122.16 g/mol [2] |

| IUPAC Name | This compound[2] |

| Synonyms | p-Ethylphenol, 1-Hydroxy-4-ethylbenzene[4][7] |

| InChI | InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3[2] |

| InChIKey | HXDOZKJGKXYMEW-UHFFFAOYSA-N[2] |

| SMILES | CCC1=CC=C(C=C1)O[2] |

Physical Standards

The physical properties of this compound are critical for its handling, storage, and application in experimental and industrial settings.

Table 2: Key Physical Properties of this compound

| Property | Value | Conditions |

| Appearance | Colorless or white needles/crystals.[2][3] | Standard state |

| Melting Point | 40-46 °C[2][3][8] | |

| Boiling Point | 217.9-219 °C[2][3][9] | 760 mm Hg |

| Density | 1.011 g/cm³[2][3] | 20 °C |

| Vapor Pressure | 0.0372 - 0.13 mm Hg[2][3] | 20-25 °C |

| Vapor Density | 4.2 (Air = 1)[3][8] | |

| Flash Point | 100-104 °C[2][3][4] | Closed cup |

| Refractive Index | 1.5239 - 1.5330[2][3] | 25 °C |

| pKa | 10.0 - 10.38[2] | 20-25 °C |

| LogP (o/w) | 2.58[2][8] |

Table 3: Solubility of this compound

| Solvent | Solubility | Temperature |

| Water | Slightly soluble; 4.9 g/L[3][8] | 25 °C |

| Ethanol | Soluble[3] | |

| Ether | Soluble[3] | |

| Acetone | Soluble[3] | |

| Benzene | Soluble[3] | |

| Carbon Disulfide | Soluble[3] | |

| DMSO | 24 mg/mL[10] | 25 °C |

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

Table 4: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Shifts (ppm) | Solvent |

| ¹H NMR | δ (ppm) = 7.04 (d, 2H), 6.73 (d, 2H), 4.53 (s, 1H, -OH), 2.55 (q, 2H), 1.18 (t, 3H)[11] | Chloroform-d |

| ¹³C NMR | δ (ppm): 153.05, 136.76, 128.98, 115.39, 27.98, 15.78[2] | CDCl₃ |

| Infrared (IR) | Data conforms to structure.[12][13] | |

| UV/Visible | Relevant spectral data available.[7] | |

| Mass Spectrum | Available through NIST WebBook.[7] | Electron Ionization |

Experimental Protocols

The analysis of this compound, particularly in complex matrices like wine, requires robust and validated analytical methods.

Quantification in Wine via HPLC-FLD

This method allows for the rapid quantification of this compound without extensive sample preparation.[14]

-

Objective: To determine the concentration of this compound in wine samples.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a Fluorimetric Detector (FLD).[14]

-

Mobile Phase: A gradient system of acetonitrile and water, with an acid modifier like phosphoric or formic acid.[15][16]

-

Column: A reverse-phase C18 column is typically used.[15]

-

Procedure:

-

Wine samples are filtered through a 0.45 µm filter.[16]

-

A direct injection of the filtered sample is made into the HPLC system.[16]

-

Chromatographic separation is performed, typically taking less than 5-15 minutes.[14][16]

-

Detection is carried out using a fluorescence detector with excitation and emission wavelengths set to approximately 260 nm and 305 nm, respectively.[16]

-

Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations. The standard addition method can be used to mitigate matrix effects.[16]

-

-

Performance: The method is linear up to 2000 µg/L with a detection limit of around 4.0 µg/L.[14]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the determination of volatile and semi-volatile compounds like this compound.

-

Objective: To identify and quantify this compound in various matrices.

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A wall-coated open tubular (WCOT) glass capillary column is often employed.[2]

-

Procedure:

-

Sample Preparation: For air samples, collection can be done using a fritted bubbler with a sodium hydroxide solution.[2] For liquid samples like wine, a liquid-liquid extraction or solid-phase microextraction (SPME) may be used to isolate and concentrate the analyte.[5] For wine analysis, a deuterated internal standard like d4-4-ethylphenol can be used for accurate quantification.[17]

-

Injection: The prepared sample is injected into the GC inlet where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas through the capillary column, where separation occurs based on the compound's boiling point and affinity for the stationary phase.

-

Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

-

Quantification: The abundance of specific ions is used to quantify the amount of this compound present.

-

Purification by Fractional Crystallization and Zone Refining

For obtaining high-purity this compound for use as an analytical standard or in synthesis.

-

Objective: To purify this compound.

-

Procedure:

-

The phenol is distilled under reduced pressure (e.g., 100mm Hg) through a packed column.[3]

-

Further purification is achieved by fractional crystallization through partial freezing.[3]

-

For the highest purity, zone refining is performed under an inert atmosphere (e.g., N₂).[3]

-

Alternatively, purification can be carried out via the benzoate derivative.[3]

-

Visualized Workflows and Pathways

Biosynthesis of this compound

In biological systems, particularly in the context of wine and beer spoilage by Brettanomyces yeast, this compound is synthesized from p-coumaric acid in a two-step enzymatic process.[4]

Caption: Enzymatic conversion of p-coumaric acid to this compound.

Analytical Workflow for this compound in Wine

A generalized workflow for the analysis of this compound in a wine sample, from receipt to final data analysis.

Caption: General workflow for quantitative analysis of this compound.

References

- 1. This compound CAS#: 123-07-9 [m.chemicalbook.com]

- 2. This compound | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 123-07-9 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound 99 123-07-9 [sigmaaldrich.com]

- 7. Phenol, 4-ethyl- [webbook.nist.gov]

- 8. 4-ethyl phenol, 123-07-9 [thegoodscentscompany.com]

- 9. This compound [stenutz.eu]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound, 97% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. Phenol, 4-ethyl- [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound | SIELC Technologies [sielc.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Biochemical Conversion of p-Coumaric Acid to 4-Ethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction